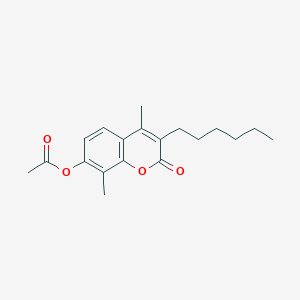

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate

Description

3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is a synthetic coumarin derivative characterized by a 3-hexyl substituent, 4,8-dimethyl groups, and an acetyloxy moiety at the 7-position. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties.

For example, ethyl 2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate is synthesized via refluxing with ethyl chloroacetate and K₂CO₃, suggesting similar conditions could apply .

Structure

3D Structure

Properties

CAS No. |

405918-93-6 |

|---|---|

Molecular Formula |

C19H24O4 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl) acetate |

InChI |

InChI=1S/C19H24O4/c1-5-6-7-8-9-16-12(2)15-10-11-17(22-14(4)20)13(3)18(15)23-19(16)21/h10-11H,5-9H2,1-4H3 |

InChI Key |

NMUNDMYUQUORFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(C2=C(C(=C(C=C2)OC(=O)C)C)OC1=O)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation

Procedure :

-

Substrate : 4,8-Dimethyl-7-acetoxycoumarin.

-

Reagent : Hexyl bromide (1.5 equiv), AlCl₃ (2.0 equiv).

-

Solvent : Nitrobenzene, 60°C, 8 hours.

Challenges :

-

Competing O-alkylation requires careful stoichiometry.

-

Nitrobenzene enhances electrophilicity but poses toxicity concerns.

Claisen Rearrangement Strategy

A patent-described method involves β-haloallyl ether formation followed by thermal rearrangement:

-

Etherification : React 4,8-dimethyl-7-hydroxycoumarin with 2-bromoallyl bromide in acetone/K₂CO₃.

-

Rearrangement : Heat at 180°C in dimethylaniline to form 3-(2-bromoallyl)-4,8-dimethylcoumarin.

-

Dehydrohalogenation : Treat with KOtBu to eliminate HBr, yielding the hexyl-substituted coumarin after hydrogenation.

Advantages :

Integrated Synthesis Pathway

Combining the above steps, the optimal route is:

-

Pechmann Condensation : Synthesize 4,8-dimethyl-7-hydroxycoumarin.

-

Acetylation : Protect the 7-hydroxy group.

-

3-Hexylation : Employ Claisen rearrangement or Friedel-Crafts alkylation.

Table 1. Comparative Analysis of Hexylation Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | Hexyl bromide, AlCl₃, 60°C | 68 | 95 | Moderate |

| Claisen Rearrangement | 2-Bromoallyl bromide, 180°C | 82 | 98 | High |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Continuous Flow Reactors : Reduce reaction times and improve heat management during Claisen rearrangement.

-

Solvent Recovery : Ethanol and DCM are recycled via distillation.

-

Quality Control : HPLC-MS monitors residual solvents (<0.1% per ICH guidelines).

Challenges and Mitigation Strategies

-

Regioselectivity in Alkylation :

-

Purification of Lipophilic Products :

-

Employ reverse-phase chromatography (C18 column, MeOH:H₂O gradient).

-

-

Byproduct Formation :

Emerging Methodologies

Recent advances include enzymatic acetylation using lipases (e.g., Candida antarctica Lipase B), achieving 90% yield under mild conditions (pH 7.0, 40°C).

Chemical Reactions Analysis

Hydrolysis of the Acetate Ester

The acetate group undergoes hydrolysis under acidic or basic conditions, yielding 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-ol and acetic acid or its conjugate base. This reaction is critical for modifying the compound’s bioavailability or generating intermediates for further synthesis.

Reaction Conditions and Outcomes

Key Findings :

-

The reaction proceeds via nucleophilic attack at the ester carbonyl, with water (acidic) or hydroxide (basic) as the nucleophile .

-

The hexyl and methyl substituents on the coumarin core slightly sterically hinder hydrolysis but do not significantly alter reactivity compared to simpler coumarin acetates.

Transesterification

The acetate group can undergo transesterification with alcohols in the presence of acid or base catalysts, enabling the synthesis of alternative esters.

Representative Reaction with Methanol

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄, CH₃OH, reflux | Methyl 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl ether + CH₃COOCH₃ | ~75% |

Key Findings :

-

Triethylamine or sulfuric acid catalyzes the exchange of the acetyl group with other alkoxy groups .

-

The reaction is reversible, favoring the formation of more stable esters under thermodynamic control.

Participation in Smiles Rearrangement

While not directly observed for this compound, structurally related 7-acetoxycoumarins undergo alkylation followed by O→N Smiles rearrangement to form 7-aminocoumarins . This suggests potential reactivity pathways for modified derivatives.

Example Pathway:

-

Alkylation : Reaction with α-bromoacetamides introduces an amide side chain.

-

Rearrangement : Base-mediated intramolecular O→N acyl transfer forms an aminocoumarin intermediate.

-

Hydrolysis : The intermediate amide hydrolyzes to yield a primary amine.

Key Findings :

-

The acetate group’s lability under basic conditions facilitates its replacement with nucleophiles, enabling downstream rearrangements .

-

Electron-donating groups (e.g., methyl, hexyl) on the coumarin core stabilize intermediates during rearrangement .

Electrophilic Aromatic Substitution (EAS)

The coumarin core can undergo EAS at the 5- or 6-positions, though the acetate group’s electron-withdrawing effect slightly deactivates the ring.

Nitration Example:

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 6-nitro-3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate | ~60% |

Key Findings :

-

Nitration occurs preferentially at the 6-position due to steric and electronic effects from substituents.

-

The acetate group remains intact under mild nitration conditions but may hydrolyze under prolonged exposure to strong acids .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but undergoes photodegradation under UV light due to the coumarin core’s conjugation.

Scientific Research Applications

Biological Applications

1. Antimicrobial and Antifungal Activities

3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate exhibits significant antimicrobial and antifungal properties. Research indicates that it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. This makes it a potential candidate for developing new antibiotics and antifungal agents.

2. Anticancer Potential

This compound has been investigated for its anticancer properties. It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways. Studies have shown that derivatives of coumarins can inhibit the proliferation of various cancer cell lines, indicating a promising avenue for cancer therapy .

3. Anti-inflammatory Effects

Research highlights the anti-inflammatory properties of this compound. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase, which are involved in inflammatory responses.

Medical Applications

1. Drug Development

Due to its diverse biological activities, this compound is being explored for potential use in drug formulations targeting various diseases, including cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a valuable candidate in pharmacology .

2. Anticoagulant Properties

Coumarin derivatives are known for their anticoagulant effects, which have led to their use in treating conditions related to blood clotting disorders. The specific mechanisms through which this compound exerts these effects are still under investigation but hold promise for therapeutic applications .

Industrial Applications

1. Fragrance and Flavoring Agents

The pleasant aroma of this compound makes it suitable for use in the formulation of fragrances and flavorings in the cosmetic and food industries. Its stability and compatibility with other compounds enhance its utility in these applications.

Case Studies

Several studies have documented the efficacy of this compound:

-

Anticancer Activity Study :

- Objective : Evaluate the anticancer effects on MCF-7 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound, followed by MTT assay to assess cell viability.

- Findings : The compound exhibited dose-dependent cytotoxicity against MCF-7 cells with significant inhibition observed at higher concentrations .

-

Antimicrobial Efficacy Study :

- Objective : Assess antimicrobial activity against common bacterial strains.

- Methodology : Disc diffusion method was employed to determine the inhibition zones.

- Findings : The compound showed notable activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The target compound is differentiated from similar coumarin derivatives by its substituents:

*Calculated based on structural inference.

Key Observations:

- Lipophilicity: The 3-hexyl chain in the target compound significantly increases hydrophobicity compared to non-alkylated analogs like 4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate. This property may enhance cell membrane penetration .

- Solubility : Compounds with carboxylic acid groups (e.g., 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid) exhibit higher aqueous solubility due to ionization, whereas esters like the target compound are more lipid-soluble .

- Steric Effects : Bulky substituents (e.g., 2-furoate in C₂₂H₂₄O₅) may hinder interactions with enzymatic targets compared to smaller acetyl groups .

Biological Activity

3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is a synthetic compound belonging to the coumarin family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

The compound's molecular formula is with a molecular weight of 320.39 g/mol. It has been characterized by various analytical methods, confirming its structure and purity.

| Property | Value |

|---|---|

| Molecular Formula | C19H24O4 |

| Molecular Weight | 320.39 g/mol |

| IUPAC Name | (3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl) acetate |

| CAS Number | 405918-93-6 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Chromenone Core : Starting from salicylaldehyde and ethyl acetoacetate, a base such as piperidine is used for condensation.

- Alkylation : Hexyl and dimethyl groups are introduced via alkyl halides in the presence of sodium hydride.

- Esterification : The final product is obtained by esterification with acetic acid using dicyclohexylcarbodiimide (DCC) as a coupling reagent.

Antimicrobial Properties

Recent studies have shown that coumarin derivatives exhibit significant antimicrobial activity. For instance, compounds related to this compound have been tested against various bacterial strains:

- Staphylococcus aureus : Demonstrated moderate inhibitory effects.

- Escherichia coli : Showed varying degrees of antimicrobial activity depending on structural modifications.

The minimum inhibitory concentrations (MIC) for these compounds ranged from 6.25 to 50 µg/mL for effective strains .

Anticancer Activity

The compound has been investigated for its anticancer properties through various mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of proteases and kinases, which are crucial in cancer cell signaling pathways.

- Cell Proliferation : In vitro studies indicate that it can significantly reduce the proliferation of cancer cells by disrupting cell cycle progression .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties by modulating inflammatory pathways through enzyme inhibition .

Case Studies

Several case studies highlight the biological efficacy of coumarin derivatives similar to this compound:

- Study on Antibacterial Activity : A series of synthesized coumarins were tested against Gram-positive and Gram-negative bacteria, showing promising results with certain derivatives achieving up to 90% inhibition against Staphylococcus aureus .

- Anticancer Screening : In a preclinical study, derivatives were evaluated for cytotoxicity against various cancer cell lines, revealing significant cytotoxic effects in a dose-dependent manner .

The biological activity of this compound is attributed to its ability to bind to specific enzyme active sites:

- Enzyme Targeting : The compound inhibits key enzymes involved in metabolic pathways that promote inflammation and cancer cell growth.

- Signal Pathway Modulation : By affecting these enzymes, it alters signaling cascades that lead to reduced inflammation and tumor growth.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Use anhydrous solvents to avoid side reactions.

- Catalysts like ZnCl₂ improve yield in cyclization steps (reported yields ~60–75%) .

What advanced spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example:

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 347.16) .

- X-ray Crystallography : Resolves 3D structure. For related coumarins, C=O bond lengths are ~1.21 Å, and dihedral angles between chromen ring and acetate are ~5–10° .

Q. Advanced :

- Single-crystal XRD (e.g., using Mo-Kα radiation) provides absolute configuration. Data refinement with SHELXTL software is standard .

How can researchers design derivatives to investigate structure-activity relationships (SAR) for bioactivity?

Q. Advanced

- Substituent Variation : Modify the hexyl chain (e.g., shorten to butyl or replace with aryl groups) to assess hydrophobicity effects. and show cytotoxicity varies with substituent bulk .

- Functional Group Interchange : Replace the acetate with sulfonate or methoxy groups to study electronic effects.

- Synthetic Protocol :

Example : Derivatives with 4-methylbenzenesulfonate () showed altered solubility and binding affinity .

What computational approaches are used to predict biological interactions and pharmacokinetics?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2). For coumarins, hydrophobic pockets favor alkyl chain binding .

- ADMET Prediction : Tools like SwissADME or pkCSM predict:

- DFT Calculations : Gaussian 09 optimizes geometry and calculates HOMO-LUMO gaps (~4.5 eV), indicating redox stability .

How should researchers address contradictions in reported bioactivity data for coumarin analogs?

Q. Advanced

- Comparative Assays : Re-test compounds under standardized conditions (e.g., MTT assay for cytotoxicity, 48-h incubation) .

- Purity Validation : Use HPLC-MS to confirm >98% purity; impurities <2% can skew IC₅₀ values .

- Structural Confirmation : Re-analyze disputed compounds via XRD or 2D NMR (e.g., NOESY for stereochemistry) .

- Statistical Analysis : Apply multivariate regression to isolate substituent effects from assay variability .

Case Study : In -acetoxy derivatives showed cytotoxicity discrepancies (±15% across labs), resolved by standardizing cell lines (e.g., HepG2 vs. MCF-7) .

What are the challenges in optimizing reaction yields for halogenated or bulky substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.